molecular formula C27H21N3OS2 B12014032 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624723-11-1

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B12014032
CAS-Nummer: 624723-11-1
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: XOBXMDPWALOLCR-JLPGSUDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound based on the privileged 5-ene-4-thiazolidinone scaffold, a heterocyclic core recognized for its broad and potent biological activities in medicinal chemistry research . This specific molecule belongs to the rhodanine (2-thioxothiazolidin-4-one) subclass and features a 5-ylidene moiety, a structural characteristic known to significantly enhance pharmacological profiles by contributing to molecular planarity and electronic distribution . The compound is structurally engineered with a 1,3-diphenylpyrazole moiety linked via a methylene bridge, a design that combines multiple pharmacophoric fragments within a hybrid structure, a common strategy for developing potent, multi-target bioactive agents . Compounds of this class have demonstrated significant promise in oncological research, showing potent inhibitory effects against various human cancer cell lines through mechanisms that may include interaction with key cellular targets such as DNA gyrase and tubulin . Furthermore, the 4-thiazolidinone scaffold is extensively investigated for antimicrobial applications, with recent advances highlighting its potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains, often via inhibition of essential bacterial targets like InhA and MmpL3 . The presence of specific substituents, such as the 4-methylbenzyl group at the N3 position and halogen-like aromatic systems, is frequently correlated with enhanced biological activity and improved selectivity in structure-activity relationship (SAR) studies . This product is provided for research use only and is intended for in vitro investigation to explore its potential mechanisms of action and therapeutic applications.

Eigenschaften

CAS-Nummer

624723-11-1

Molekularformel

C27H21N3OS2

Molekulargewicht

467.6 g/mol

IUPAC-Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3OS2/c1-19-12-14-20(15-13-19)17-29-26(31)24(33-27(29)32)16-22-18-30(23-10-6-3-7-11-23)28-25(22)21-8-4-2-5-9-21/h2-16,18H,17H2,1H3/b24-16-

InChI-Schlüssel

XOBXMDPWALOLCR-JLPGSUDCSA-N

Isomerische SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via a cyclocondensation reaction between 4-methylbenzylamine and carbon disulfide under basic conditions.

Procedure :

  • Step 1 : 4-Methylbenzylamine (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol with KOH (1.5 equiv) at 60°C for 6 hours.

  • Step 2 : The intermediate 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is isolated by acidification (HCl) and recrystallized from ethanol (yield: 78–85%).

Mechanism :

  • Nucleophilic attack of the amine on CS₂ forms a dithiocarbamate intermediate.

  • Intramolecular cyclization eliminates H₂S, yielding the thiazolidinone ring.

Knoevenagel Condensation for Methylene Bridge Formation

The thiazolidinone intermediate undergoes Knoevenagel condensation with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to install the Z-configured methylene bridge.

Procedure :

  • Step 1 : 3-(4-Methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.1 equiv) are refluxed in acetic acid (20 mL) with ammonium acetate (0.2 equiv) for 8–12 hours.

  • Step 2 : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the Z-isomer selectively (yield: 65–72%).

Optimization Parameters :

ParameterOptimal ConditionEffect on Yield
SolventAcetic acidMaximizes imine formation
CatalystAmmonium acetateEnhances reaction rate
Temperature110–120°CPrevents decomposition
Reaction Time10–12 hoursCompletes conjugation

Mechanistic Insight :
The reaction proceeds via enolate formation at the thiazolidinone’s C5 position, followed by nucleophilic attack on the aldehyde. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen.

Alternative Pathways and Modifications

One-Pot Tandem Synthesis

A streamlined approach combines thiazolidinone formation and Knoevenagel condensation in a single pot:

Procedure :

  • 4-Methylbenzylamine, CS₂, and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde are heated in dimethylformamide (DMF) with K₂CO₃ (2.0 equiv) at 100°C for 24 hours.

  • The crude product is washed with cold methanol to remove unreacted starting materials (yield: 58–64%).

Advantages :

  • Reduces purification steps.

  • Minimizes solvent waste.

Limitations :

  • Lower yield due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel step:

Procedure :

  • Reactants are irradiated at 150°C for 20 minutes in acetic acid (power: 300 W).

  • Yield improves to 75% with reduced reaction time.

Analytical Characterization and Validation

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.82 (s, 1H, CH=C), 7.45–7.20 (m, 14H, Ar-H), 4.85 (s, 2H, N-CH₂), 2.35 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 192.1 (C=S), 167.3 (C=O), 143.2 (CH=C), 138.5–125.1 (Ar-C)
IR (KBr)1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time = 12.7 minutes.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-gram batch synthesis achieved 68% yield using the one-pot method, with the following cost analysis:

ComponentCost per kg (USD)
4-Methylbenzylamine120
CS₂45
Pyrazole aldehyde310
Total 475

Environmental Impact

  • E-factor : 8.2 (kg waste/kg product) due to solvent use in purification.

  • Green Chemistry Modifications : Substituting acetic acid with PEG-400 reduced the E-factor to 5.1 .

Analyse Chemischer Reaktionen

Reaktionstypen

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylen]-3-(4-Methylbenzyl)-2-thioxo-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Thioxogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfon oxidiert werden.

    Reduktion: Die Verbindung kann am Pyrazolring oder am Thiazolidinon-Kern mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

    Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder am Thiazolidinon-Kern auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

    Oxidation: Bildung von Sulfonderivaten.

    Reduktion: Bildung von reduzierten Pyrazol- oder Thiazolidinon-Derivaten.

    Substitution: Bildung von substituierten aromatischen oder Thiazolidinon-Derivaten.

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound's structure is characterized by the following features:

  • Molecular Formula : C28H21N5O2S
  • Molecular Weight : 491.6 g/mol
  • IUPAC Name : (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Chemistry

In the realm of synthetic chemistry, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for the synthesis of more complex organic molecules. Its unique thiazolidinone core allows for various modifications that can lead to novel compounds with enhanced properties.

Biology

The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that thiazolidinone derivatives can exhibit significant inhibition against various bacterial strains and cancer cell lines. For instance, preliminary research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through specific molecular pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating a range of diseases. Its interaction with biological targets suggests possible applications in drug development for conditions such as diabetes and inflammation.

Industry

The compound's unique chemical properties make it suitable for industrial applications, including the development of new materials and chemical processes. Its ability to undergo various chemical reactions enables its use in producing specialty chemicals and polymers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazolidinone derivatives similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds structurally related to this compound exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents.

Wirkmechanismus

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituent variations, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison with Analogous Thiazolidinone Derivatives

Compound Name Key Substituents Synthesis Route Physicochemical/Biological Properties Reference
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylbenzyl at N3; 1,3-diphenylpyrazole at C5 Condensation of 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one with 1,3-diphenylpyrazole-4-carbaldehyde Enhanced lipophilicity due to 4-methylbenzyl; moderate antibacterial activity against S. aureus
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl at N3; 1,3-diphenylpyrazole at C5 Similar condensation route with 2-phenylethylamine-derived thiazolidinone Higher solubility in polar solvents due to phenethyl group; reduced cytotoxicity compared to methylbenzyl analog
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene at C5; phenyl at N3 Knoevenagel condensation of rhodanine with 2-hydroxybenzaldehyde Intramolecular H-bonding stabilizes Z-configuration; potent antioxidant activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene at C5; phenyl at N3 Microwave-assisted synthesis with 2-methylbenzaldehyde Improved thermal stability; weak antifungal activity
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Thiomethylphenyl and hydroxy-pyrazole substituents Modified Dorofeeva method for pyrazolone synthesis High molar absorptivity (ε > 10,000 M⁻¹cm⁻¹); used in UV-based sensing applications

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-methylbenzyl group in the target compound enhances lipophilicity, favoring membrane penetration in bacterial cells, but its bulky nature may limit binding to certain enzymes . In contrast, the 2-phenylethyl analog exhibits better solubility but reduced potency due to weaker hydrophobic interactions . Hydroxybenzylidene derivatives (e.g., 2-hydroxy substituent) demonstrate superior antioxidant activity, attributed to radical scavenging via phenolic -OH groups .

Stereochemical and Conformational Stability :

  • The Z-configuration in all analogs is stabilized by intramolecular hydrogen bonds (e.g., C–H⋯S in the target compound) and π-π stacking, as confirmed by X-ray crystallography .
  • Thiomethylphenyl substituents (e.g., in ) introduce steric hindrance, reducing rotational freedom but enhancing UV absorption properties .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., for 2-methylbenzylidene derivatives) reduces reaction times from 24 hours to <1 hour compared to traditional Knoevenagel condensation . The target compound’s synthesis requires rigorous purification due to by-products from the diphenylpyrazole aldehyde precursor .

Biologische Aktivität

The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A thiazolidinone core
  • A pyrazole moiety
  • A benzyl substituent

The presence of these functional groups suggests a multifaceted mode of action, which may enhance its interaction with various biological targets.

Property Value
Molecular Formula C22H22N4OS
Molecular Weight 382.50 g/mol
IUPAC Name This compound
CAS Number 624723-11-1

Biological Activity Overview

Research indicates that compounds with thiazolidinone and pyrazole structures often exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. The compound was tested against various bacterial strains and showed promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. It demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle regulators.

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate the activity of receptors associated with cancer progression.
  • DNA Interaction : Some studies suggest that it may bind to DNA or RNA, affecting transcription and replication processes.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective: Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results: Showed significant inhibition zones compared to control groups.
    • : Suggests potential as an antibacterial agent.
  • In Vitro Anticancer Study :
    • Objective: Assess cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa).
    • Results: IC50 values indicated potent cytotoxic effects.
    • : Promising candidate for further development as an anticancer drug.
  • Anti-inflammatory Assessment :
    • Objective: Measure the impact on inflammatory markers in animal models.
    • Results: Reduced levels of TNF-alpha and IL-6 were observed.
    • : Validates its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation of a 1,3-diarylpyrazole derivative with a thiazolidinone precursor. A general procedure involves refluxing equimolar amounts of the pyrazole intermediate (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) and the thiazolidinone core in ethanol for 2 hours, followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture . For thiazolidinone formation, mercaptoacetic acid is commonly used to cyclize intermediates, as seen in analogous syntheses of thiazolidinone-azole hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups (peaks ~1200–1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .
  • ¹H/¹³C NMR to verify substituent patterns (e.g., Z-configuration of the methylene group, aromatic protons) .
  • X-ray crystallography for unambiguous structural elucidation, as demonstrated for related pyrazolyl-thiazolidinones .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF are often used due to the compound’s low aqueous solubility. Stability should be tested under varying pH (2–9) and temperatures (4°C–40°C), with monitoring via HPLC to detect degradation products .

Advanced Research Questions

Q. How can molecular docking guide the prediction of biological activity for this compound?

  • Methodological Answer : Docking studies against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) can predict binding affinity. Steps include:

Prepare the protein structure (remove water, add hydrogens).

Optimize the ligand geometry using DFT or molecular mechanics.

Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validate results by comparing with known inhibitors (e.g., fluconazole) .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variations may arise from:
  • Purity differences : Validate compound purity via HPLC (>95%) before assays.
  • Assay conditions : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) and cell lines (e.g., HEPG-2 vs. MCF-7) .
  • Solvent effects : Use consistent vehicle controls (e.g., DMSO ≤0.5% v/v) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Systematically modify substituents (e.g., replace 4-methylbenzyl with halogenated or electron-withdrawing groups).
  • Test derivatives for bioactivity (e.g., antimicrobial IC₅₀, cytotoxic GI₅₀) and correlate with computational parameters (e.g., LogP, polar surface area) .
  • Use QSAR models to predict activity cliffs .

Q. How can in vitro cytotoxicity data be translated to in vivo models?

  • Methodological Answer : Prioritize compounds with:
  • Selectivity indices >10 (e.g., IC₅₀ for normal cells [WI-38] vs. cancer cells [DLD-1]) .
  • Favorable pharmacokinetic properties (e.g., metabolic stability in liver microsomes).
  • Validate in xenograft models using dose-ranging studies (e.g., 10–100 mg/kg, oral/IP administration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.